molecular formula C19H25N3O4 B11191938 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one

1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one

Cat. No.: B11191938
M. Wt: 359.4 g/mol
InChI Key: GWPRSLFZHHTUAT-UHFFFAOYSA-N
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Description

1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one can be achieved through a multi-step synthetic routeThe final step typically involves the attachment of the methoxyphenyl group through a coupling reaction .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C19H25N3O4/c1-24-13-17-20-19(26-21-17)16-8-3-4-11-22(16)18(23)10-9-14-6-5-7-15(12-14)25-2/h5-7,12,16H,3-4,8-11,13H2,1-2H3

InChI Key

GWPRSLFZHHTUAT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)C2CCCCN2C(=O)CCC3=CC(=CC=C3)OC

Origin of Product

United States

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